molecular formula C4H10N2O B156908 2-Amino-N-methylpropanamide CAS No. 32012-12-7

2-Amino-N-methylpropanamide

Cat. No.: B156908
CAS No.: 32012-12-7
M. Wt: 102.14 g/mol
InChI Key: CKQYFZPCICOPMQ-UHFFFAOYSA-N
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Description

2-Amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O. It is a derivative of propanamide, where an amino group and a methyl group are attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylpropanamide can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropanamide with aqueous ammonium hydroxide. The reaction is exothermic and requires careful temperature control to maintain the internal temperature between 0 and 5°C .

Industrial Production Methods: In industrial settings, this compound is produced through bulk custom synthesis. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it can act as a substrate for amidases, leading to the formation of specific enantiomers. This interaction is crucial for its applications in asymmetric synthesis and pharmaceutical development. The compound’s molecular structure allows it to participate in various biochemical pathways, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 2-Amino-N-methylpropanamide is unique due to the presence of both an amino group and a methyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its applications in asymmetric synthesis and pharmaceutical development make it a valuable compound in scientific research .

Properties

IUPAC Name

2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337283
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32012-12-7
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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